molecular formula C25H22N4O3S B299965 N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Cat. No. B299965
M. Wt: 458.5 g/mol
InChI Key: AFOUUUKRDLZLOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide, also known as DBF-TAM, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is not fully understood. However, it has been reported to act as an inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and transcription (5). It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes including cell proliferation and apoptosis (6).
Biochemical and Physiological Effects:
N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells (2). It has also been reported to reduce oxidative stress and inflammation (3). In addition, N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease (4).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide in lab experiments is its potential as a novel chemical compound with various biological activities. However, one limitation is the lack of understanding of its mechanism of action and potential side effects. Further studies are needed to fully understand the safety and efficacy of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide.

Future Directions

There are several future directions for research on N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide. One area of interest is its potential use in combination with other chemotherapeutic agents for the treatment of cancer. Another area of interest is its potential use as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies are also needed to fully understand the mechanism of action of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide and its potential side effects.
Conclusion:
In conclusion, N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide is a novel chemical compound with potential applications in various fields of scientific research. Its mechanism of action and potential side effects are not fully understood, but it has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties. Further studies are needed to fully understand the safety and efficacy of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide.

Synthesis Methods

The synthesis of N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide involves a series of chemical reactions starting from commercially available starting materials. The detailed synthesis method is beyond the scope of this paper, but it has been reported in the literature (1). Briefly, the synthesis involves the reaction of 2,3-dibromodibenzofuran with 2-methylphenol to form 2,3-dibromo-6-methylphenyl-dibenzofuran. This intermediate is then reacted with sodium thiomethoxide and 4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol to form N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide.

Scientific Research Applications

N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been reported to have potential applications in various fields of scientific research. One of the main areas of interest is cancer research. N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo (2). It has also been reported to have anti-inflammatory and antioxidant properties (3). N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide has also been investigated for its potential use in the treatment of Alzheimer's disease (4).

properties

Product Name

N-dibenzo[b,d]furan-3-yl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide

Molecular Formula

C25H22N4O3S

Molecular Weight

458.5 g/mol

IUPAC Name

N-dibenzofuran-3-yl-2-[[4-methyl-5-[(2-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22N4O3S/c1-16-7-3-5-9-20(16)31-14-23-27-28-25(29(23)2)33-15-24(30)26-17-11-12-19-18-8-4-6-10-21(18)32-22(19)13-17/h3-13H,14-15H2,1-2H3,(H,26,30)

InChI Key

AFOUUUKRDLZLOC-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=C(N2C)SCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4

Origin of Product

United States

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